4-butyl-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound belongs to the thieno-triazolo-pyrimidinone class, characterized by a fused tricyclic core with a thiophene ring, triazole, and pyrimidinone moiety. Its structure includes a 4-butyl group at position 4 and a 1-((4-fluorobenzyl)thio) substituent at position 1. These modifications are hypothesized to enhance lipophilicity, metabolic stability, and target binding compared to simpler analogs.
Properties
IUPAC Name |
8-butyl-12-[(4-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS2/c1-2-3-9-22-16(24)15-14(8-10-25-15)23-17(22)20-21-18(23)26-11-12-4-6-13(19)7-5-12/h4-8,10H,2-3,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVOFVMPHNFJJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-butyl-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (CAS Number: 1189647-14-0) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is with a molecular weight of 388.5 g/mol. Its structure includes a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1189647-14-0 |
| Molecular Formula | C₁₈H₁₇FN₄OS₂ |
| Molecular Weight | 388.5 g/mol |
| Biological Activity | Anticancer, Antimicrobial |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell division that is often upregulated in cancer cells. The inhibition of Plk1 leads to mitotic arrest and subsequent apoptotic cell death in various cancer cell lines.
Case Study: Inhibition of Plk1
In a study focusing on structure-activity relationships (SAR), derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one were synthesized and tested for their ability to inhibit Plk1. The lead compound exhibited a GI50 value of 4.1 μM against HeLa cancer cells, demonstrating significant potency in inducing cell death through apoptosis .
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Kinase Activity : The compound selectively inhibits Plk1 without affecting Plk2 and Plk3, which are related kinases with different roles in cell cycle regulation.
- Induction of Apoptosis : By blocking Plk1 activity, the compound prevents proper localization to centrosomes and kinetochores during mitosis, leading to cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thieno and triazole moieties can significantly influence the biological activity of the compounds. For instance:
- Substituent Variations : The presence of fluorine substituents enhances lipophilicity and cellular permeability.
- Thioether Modifications : Different thioether groups affect the binding affinity to Plk1 and overall anticancer efficacy.
Comparative Analysis
Comparative studies with other triazole derivatives indicate that compounds with similar scaffolds often exhibit varying degrees of biological activity based on their substituent patterns. For example:
| Compound Name | GI50 (μM) | Target Kinase | Notes |
|---|---|---|---|
| Compound A | 4.1 | Plk1 | High selectivity |
| Compound B | 10.5 | Plk2 | Moderate efficacy |
| Compound C | 6.0 | Plk1 | Less selective |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The thieno-triazolo-pyrimidinone scaffold is highly versatile. Key structural differences among analogs include:
- Substituents at position 1 : Thioether linkages (e.g., benzylthio, alkylthio) or nitrogen-based groups (e.g., piperazinylpropyl).
- Substituents at position 4 : Alkyl chains (e.g., butyl, isopropyl) or aryl groups (e.g., 4-methylphenyl).
Table 1: Structural and Molecular Comparisons
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The 4-fluorobenzylthio group in the target compound may improve electron-withdrawing properties and binding affinity compared to non-fluorinated analogs (e.g., 3-methylbenzylthio in ). Fluorine atoms often enhance metabolic stability and membrane permeability .
Synthetic Flexibility :
- The target compound’s thioether linkage is synthesized via nucleophilic substitution, similar to methods for 1-arylthio derivatives . In contrast, piperazinylpropyl analogs (e.g., ) require multi-step functionalization of the propyl chain .
Stability and Rearrangement: Thieno-triazolo-pyrimidinones with angular fused rings (e.g., ) are prone to Dimroth rearrangement under basic conditions, forming linear isomers. The target compound’s substituents may influence such rearrangements, though direct evidence is lacking .
Preparation Methods
Core Heterocycle Formation via Thieno[2,3-d]Pyrimidine Intermediate
Thiophene Ring Functionalization
The synthesis begins with ethyl 2-amino-4,5-dihydrocyclopentathieno[2,3-d]pyrimidine-3-carboxylate (1 ), which undergoes tetrazole annulation using triethyl orthoformate and sodium azide in glacial acetic acid at 80°C for 6 hours. This yields ethyl 2-(1H-tetrazol-1-yl)thieno[2,3-d]pyrimidine-3-carboxylate (2 ) in 85% yield (Table 1). Cyclization of 2 with hydrazine hydrate in ethanol at reflux for 12 hours produces the triazolo[1,5-a]pyrimidine scaffold (3 ).
Table 1: Reaction Conditions for Tetrazole Annulation
| Starting Material | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Triethyl orthoformate, NaN₃, AcOH | 80°C | 6 | 85 |
Alkylation at N4 Position
Introduction of the butyl group at N4 is achieved via nucleophilic substitution. Compound 3 is treated with 1-bromobutane in dimethylformamide (DMF) at 60°C for 8 hours in the presence of potassium carbonate, yielding 4-butyl-1H-thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one (4 ) with 78% efficiency.
Thioether Functionalization at C1 Position
Thioether Coupling
Compound 4 undergoes nucleophilic aromatic substitution with (4-fluorobenzyl)thiol in the presence of iodine and potassium iodide in acetonitrile at 50°C for 10 hours. This step installs the (4-fluorobenzyl)thio group at C1, yielding the target compound in 68% yield after purification by column chromatography (silica gel, ethyl acetate/hexane 1:3).
Alternative Route via Dimroth Rearrangement
Cyclocondensation of Hydrazinylpyrimidine
A hydrazinylpyrimidine precursor (5 ) reacts with ethyl acetoacetate in acetic acid at 120°C for 6 hours, forming a 1,2,4-triazolo[1,5-a]pyrimidine intermediate (6 ). Subsequent Dimroth rearrangement in aqueous sodium hydroxide at 100°C for 3 hours generates the triazolo[4,3-a]pyrimidine core (7 ) with 82% yield.
Table 3: Dimroth Rearrangement Optimization
| Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NaOH | 100 | 3 | 82 |
| KOH | 100 | 3 | 75 |
Sequential Functionalization
Alkylation and thioether coupling follow the same protocols as in Sections 1.2 and 2.2, demonstrating route versatility.
Analytical Characterization
Critical spectral data confirming the structure include:
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency Comparison
| Route | Total Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| 1 | 4 | 45 | High-purity intermediates |
| 2 | 5 | 38 | Scalable thiol synthesis |
| 3 | 5 | 50 | Superior core rearrangement |
Route 3 offers the highest overall yield due to efficient Dimroth rearrangement, while Route 1 prioritizes intermediate purity.
Industrial-Scale Considerations
Large-scale production necessitates solvent-free bromination (as per Patent EP0580231A1), adapting Step 2.1 to eliminate chlorinated solvents. Bromine-to-substrate ratios ≤1.97:1 minimize dibromo impurities, enhancing yield to 96%.
Q & A
Q. What are the optimal synthetic routes for 4-butyl-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from thieno[2,3-d]pyrimidinone precursors. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with thienopyrimidinone intermediates under reflux in dioxane or ethanol .
- Regioselective Functionalization : Introducing the 4-fluorobenzyl thioether moiety via nucleophilic substitution or thiol-alkylation reactions, often using K₂CO₃ as a base in DMF .
- Optimization : Cellulose sulfuric acid (CSA) has been used as an eco-friendly catalyst for similar triazolopyrimidinones, improving yields (75–85%) and reducing reaction times .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Confirms substitution patterns (e.g., butyl chain integration at δ 0.8–1.6 ppm, fluorobenzyl protons at δ 7.2–7.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₀FN₅OS₂ requires m/z 449.1072) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=S stretch at 1150–1250 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
Q. What in vitro biological activities have been reported for structurally analogous compounds?
- Methodological Answer :
- Anti-inflammatory Activity : Analogues like 5m (50.48% inhibition in xylene-induced edema) show potency comparable to indomethacin via COX-2 inhibition .
- Anticancer Potential : Pyridotriazolopyrimidinones inhibit MCF-7 and HepG2 cells (IC₅₀ = 8–12 μM) through STAT3 pathway modulation .
- Antimicrobial Screening : Thieno-triazolo-pyrimidinones exhibit MIC values of 4–16 μg/mL against S. aureus and E. coli .
Advanced Research Questions
Q. How can regioselectivity challenges in the cyclization step be addressed?
- Methodological Answer :
- Reagent Control : Hydrazonoyl halides favor cyclization at the N1 position of the triazole ring, as observed in reactions with 4-hydrazinothienopyrimidinones .
- Thermodynamic vs. Kinetic Control : Dimroth rearrangement under basic conditions (e.g., NaOH/EtOH) shifts regioselectivity from [4,3-c] to [1,5-c] isomers .
- Computational Modeling : DFT calculations predict transition-state energies to optimize reaction pathways (e.g., ΔG‡ < 25 kcal/mol for favorable cyclization) .
Q. What strategies resolve contradictory data in biological activity assays?
- Methodological Answer :
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to differentiate true activity from assay noise (e.g., 5m showed dose-dependent inhibition up to 100 mg/kg) .
- Cell Line Specificity : Compare activity across multiple lines (e.g., MCF-7 vs. HepG2) to identify target selectivity .
- Orthogonal Assays : Validate anti-inflammatory activity via both COX-2 ELISA and NF-κB luciferase reporter systems .
Q. How does the 4-fluorobenzyl thioether substituent influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogues, enhancing membrane permeability (measured via PAMPA assay) .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, extending half-life (t₁/₂ = 6.2 h in human liver microsomes) .
- Target Binding : The thioether group forms a hydrogen bond with His342 in STAT3 (docking score: −9.8 kcal/mol) .
Q. What computational methods are used to predict SAR for derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Analyze binding stability of the butyl chain in hydrophobic pockets (RMSD < 2.0 Å over 100 ns) .
- QSAR Modeling : 3D descriptors (e.g., WHIM, GETAWAY) correlate substituent electronegativity with IC₅₀ (R² = 0.89 for COX-2 inhibition) .
- Pharmacophore Mapping : Identify essential features: triazole N2, thioether sulfur, and fluorobenzyl π-system .
Data Contradiction Analysis
Q. Why do some studies report variable anticancer activity for triazolopyrimidinones?
- Methodological Answer :
- Solubility Limits : Poor aqueous solubility (<10 μM) of hydrophobic derivatives (e.g., logP > 4) leads to false negatives in cell-based assays .
- Redox Interference : Thioether groups may react with assay reagents (e.g., MTT), artificially inflating IC₅₀ values .
- Batch Variability : Impurities in synthesis (e.g., residual CSA catalyst) reduce reproducibility; HPLC purity >98% is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
